molecular formula C5H8N2OS B061317 4-Thiazolemethanol, 2-(aminomethyl)- CAS No. 169158-53-6

4-Thiazolemethanol, 2-(aminomethyl)-

Cat. No.: B061317
CAS No.: 169158-53-6
M. Wt: 144.2 g/mol
InChI Key: YFTNQZCRJPNJTG-UHFFFAOYSA-N
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Description

4-Thiazolemethanol, 2-(aminomethyl)- is a chemical compound with the molecular formula C5H8N2OS. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolemethanol, 2-(aminomethyl)- typically involves the reaction of thiazole derivatives with appropriate reagents. One common method involves the reaction of 2-chloromethyl-4-thiazole with ammonia or an amine under controlled conditions to introduce the aminomethyl group . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of 4-Thiazolemethanol, 2-(aminomethyl)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the use of high-purity starting materials and catalysts to facilitate the reaction. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Thiazolemethanol, 2-(aminomethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of aldehydes or ketones, while substitution reactions can yield a variety of functionalized thiazole derivatives .

Scientific Research Applications

4-Thiazolemethanol, 2-(aminomethyl)- has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Thiazolemethanol, 2-(aminomethyl)- involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes or modulate receptor signaling pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Thiazolemethanol, 2-(methylamino)-
  • 4-Thiazolemethanol, 2-(ethylamino)-
  • 4-Thiazolemethanol, 2-(propylamino)-

Uniqueness

4-Thiazolemethanol, 2-(aminomethyl)- is unique due to its specific aminomethyl substitution, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

[2-(aminomethyl)-1,3-thiazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c6-1-5-7-4(2-8)3-9-5/h3,8H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTNQZCRJPNJTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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